molecular formula C13H22O2 B12656914 Ethyl undec-10-ynoate CAS No. 94030-75-8

Ethyl undec-10-ynoate

Cat. No.: B12656914
CAS No.: 94030-75-8
M. Wt: 210.31 g/mol
InChI Key: RIINEWTVKLQWOS-UHFFFAOYSA-N
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Description

Ethyl undec-10-ynoate, also known as 10-Undecynoic acid, ethyl ester, is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl undec-10-ynoate can be synthesized through the esterification of 10-Undecynoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification reaction.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, tert-butyl hydroperoxide, aqueous dioxane.

    Transesterification: Copper-deposited vanadium pentoxide, 1,4-cyclohexanedimethanol.

Major Products:

    Oxidation: 9-oxo-undec-10-ynoate, 9-hydroxy-undec-10-ynoate.

    Transesterification: Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate).

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl undec-10-ynoate largely depends on its chemical reactivity. In biological systems, its derivatives can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. The ester functional group allows it to participate in various biochemical pathways, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

    Ethyl undec-10-enoate: Similar in structure but with a double bond instead of a triple bond.

    Methyl undec-10-ynoate: Similar ester but with a methyl group instead of an ethyl group.

    Undec-10-enal: An aldehyde with a similar carbon chain length but different functional group.

Uniqueness: this compound is unique due to the presence of both an ester group and a terminal alkyne group. This combination allows it to participate in a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

94030-75-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

ethyl undec-10-ynoate

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h1H,4-12H2,2H3

InChI Key

RIINEWTVKLQWOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCC#C

Origin of Product

United States

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